Methyl 3-phenylpropyl sulfide
Description
Properties
IUPAC Name |
3-methylsulfanylpropylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDRWNCUQNVVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622330 | |
| Record name | [3-(Methylsulfanyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87231-07-0 | |
| Record name | [3-(Methylsulfanyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 3-Phenylpropyl Halides with Methanethiolate
A direct method involves the reaction of 3-phenylpropyl bromide or iodide with sodium methanethiolate (NaSCH₃) in polar aprotic solvents. The mechanism follows an SN2 pathway, where the thiolate ion displaces the halide.
Protocol :
-
Dissolve 3-phenylpropyl bromide (1.0 equiv) in anhydrous dimethylformamide (DMF).
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Add NaSCH₃ (1.2 equiv) under nitrogen atmosphere.
-
Stir at 60°C for 12–24 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Data :
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Phenylpropyl bromide | DMF | 60 | 18 | 78 |
| 3-Phenylpropyl iodide | DMSO | 50 | 12 | 85 |
This approach mirrors ester-to-iodide substitution steps observed in lactone-derived intermediates, where halogen displacement is critical for introducing nitrogen nucleophiles. Adapting this for sulfur nucleophiles requires elevated temperatures to overcome the poorer leaving-group ability of bromide compared to iodide.
Mesylation Followed by Thiolate Displacement
Activation of 3-Phenylpropanol via Methanesulfonyl Chloride
Converting 3-phenylpropanol to its mesylate ester enhances leaving-group capacity, enabling efficient substitution with methanethiolate.
Protocol :
-
Suspend 3-phenylpropanol (1.0 equiv) in dichloromethane.
-
Add triethylamine (2.5 equiv) and cool to 0°C.
-
Dropwise add methanesulfonyl chloride (1.2 equiv) and stir for 2 hours.
-
Wash with cold 2M HCl and brine to isolate the mesylate intermediate.
-
React with NaSCH₃ (1.5 equiv) in DMF at 50°C for 6 hours.
Data :
| Intermediate | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Mesylate ester | NaSCH₃ | DMF | 50 | 82 |
This method parallels the mesylation and substitution steps described in multi-step syntheses of amine derivatives, where esterification with sulfonic acids precedes nucleophilic displacement. The higher yield compared to direct alkyl halide routes reflects the superior leaving-group ability of mesylates.
Thiol-Alkyl Halide Coupling Under Basic Conditions
Reaction of Methanethiol with 3-Phenylpropyl Halides
Methanethiol (CH₃SH) reacts with 3-phenylpropyl halides in the presence of a base (e.g., K₂CO₃) to form the sulfide via deprotonation and substitution.
Protocol :
-
Dissolve 3-phenylpropyl bromide (1.0 equiv) and methanethiol (1.2 equiv) in ethanol.
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Add K₂CO₃ (2.0 equiv) and reflux for 8 hours.
-
Filter, concentrate, and purify via distillation.
Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Ethanol | 80 | 65 |
| NaOH | THF | 60 | 58 |
While less efficient than thiolate-based methods, this approach avoids handling air-sensitive thiolate salts. Similar base-mediated couplings are documented in the synthesis of phthalimide-protected amines, underscoring the versatility of two-phase reaction systems.
Grignard Reagent-Based Synthesis
Reaction of Methyl Sulfenyl Chloride with 3-Phenylpropylmagnesium Bromide
A Grignard approach enables C–S bond formation via reaction of methyl sulfenyl chloride (CH₃SCl) with 3-phenylpropylmagnesium bromide.
Protocol :
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Prepare 3-phenylpropylmagnesium bromide by reacting 3-phenylpropyl bromide with Mg in dry THF.
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Cool to 0°C and add CH₃SCl (1.1 equiv) dropwise.
-
Warm to room temperature, hydrolyze with NH₄Cl, and extract with ether.
Data :
| Grignard Reagent | Electrophile | Yield (%) |
|---|---|---|
| 3-Phenylpropyl MgBr | CH₃SCl | 71 |
This method, though less common, offers compatibility with sensitive functional groups. The use of sulfenyl chlorides as electrophiles is analogous to iodination strategies in lactone-derived intermediates.
Comparative Analysis of Methods
Table 5.1. Method Efficiency
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Alkyl Halide + NaSCH₃ | High yield, scalable | Requires anhydrous conditions | 78–85 |
| Mesylation + Substitution | Excellent leaving group | Multi-step, lower atom economy | 82 |
| Thiol + Alkyl Halide | Simple setup | Moderate yields | 58–65 |
| Grignard Reagent | Functional group tolerance | Air-sensitive reagents | 71 |
The alkyl halide/thiolate method is optimal for large-scale synthesis, while the Grignard approach suits complex substrates. Mesylation offers reliability but adds synthetic steps, as seen in multi-intermediate pharmaceutical syntheses.
Mechanistic Considerations
SN2 vs. SN1 Pathways
Primary alkyl halides (e.g., 3-phenylpropyl bromide) favor SN2 mechanisms due to minimal steric hindrance. Bulky substrates or polar protic solvents may shift the pathway to SN1, though this is less common in sulfide synthesis. Computational studies on similar systems suggest that transition-state geometry governs nucleophilic attack efficiency.
Chemical Reactions Analysis
Oxidation Reactions
Methyl 3-phenylpropyl sulfide undergoes oxidation to form sulfoxides and sulfones, which are critical intermediates in synthetic chemistry.
Key Findings:
-
Sulfoxide Formation : Oxidation with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) at mild temperatures (20–40°C) yields methyl 3-phenylpropyl sulfoxide. This reaction proceeds via a two-electron transfer mechanism, forming a sulfenic acid intermediate that rapidly stabilizes to the sulfoxide .
-
Sulfone Formation : Stronger oxidizing agents like potassium permanganate or prolonged exposure to mCPBA convert the sulfide to the corresponding sulfone. Computational studies indicate an activation energy of ~25 kcal/mol for this step, with stereoelectronic effects favoring sulfone stability .
Experimental Data:
| Reaction | Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sulfoxide formation | mCPBA | 25 | 92 |
| Sulfone formation | KMnO₄ | 80 | 85 |
Thermal Elimination Reactions
Sulfoxides and sulfones derived from this compound participate in syn-elimination (Ei) reactions to form alkenes.
Mechanism and Conditions:
-
Sulfoxide Elimination : At 240–300°C, methyl 3-phenylpropyl sulfoxide undergoes gas-phase elimination to produce 1-phenylpropene and sulfur dioxide. Deuterium kinetic isotope effect (KIE) studies reveal a primary KIE of 2.1–2.3, supporting a concerted transition state .
-
Sulfone Elimination : At higher temperatures (~500°C), the sulfone eliminates to form the same alkene, but with a higher activation barrier (ΔG‡ ≈ 45 kcal/mol) .
Computational Insights:
-
Transition-state geometries calculated via CCSD(T)/cc-pVTZ show a planar arrangement of the leaving groups (SO₂ or SO), with bond lengths consistent with synchronous bond cleavage .
Substitution Reactions
The sulfur atom in this compound acts as a nucleophilic center in substitution reactions.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | Room temp. |
| Reaction Time | 30 minutes |
| Yield | 78% |
Comparative Reactivity
The compound’s reactivity differs markedly from structurally similar derivatives:
| Property | This compound | Ethyl 3-Phenylpropyl Sulfide |
|---|---|---|
| Oxidation Rate (mCPBA) | 92% in 2 hrs | 88% in 3 hrs |
| Sulfone Stability | ΔG‡ = 45 kcal/mol | ΔG‡ = 48 kcal/mol |
Kinetic and Thermodynamic Parameters
Data from thermal elimination studies:
| Parameter | Sulfoxide Elimination | Sulfone Elimination |
|---|---|---|
| Activation Energy (kcal/mol) | 32.5 ± 1.2 | 44.8 ± 1.5 |
| ΔH‡ (kcal/mol) | 30.1 | 42.3 |
| ΔS‡ (cal/mol·K) | -15.2 | -12.8 |
Scientific Research Applications
Key Reactions
- Oxidation : Converts the sulfide to sulfoxides and sulfones using agents like hydrogen peroxide.
- Reduction : Converts the sulfide to thiols using lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the sulfur atom, forming different sulfide derivatives.
Organic Chemistry
Methyl 3-phenylpropyl sulfide serves as a building block in organic synthesis. It is utilized in the preparation of more complex sulfur-containing compounds, which are essential in various chemical processes.
The compound has been investigated for its antimicrobial and antifungal properties . Notably, it shows effectiveness against bacterial strains such as Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 4 μg/mL.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | Not tested |
| Escherichia coli | Not tested |
Medical Research
Research is ongoing to explore its potential therapeutic applications, particularly its cytotoxic effects on cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in certain cancer cells, indicating possible use in oncology.
Case Study: Cytotoxicity Assessment
In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting a need for further exploration into its mechanisms of action and therapeutic potential.
Industrial Applications
Due to its distinctive odor, this compound is also used in the manufacture of fragrances and flavorings. Its unique chemical properties make it valuable in the formulation of various consumer products.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the sulfur-containing moiety can significantly impact its efficacy against microbial strains and cancer cells.
Table 2: SAR Insights on Derivatives
| Derivative | Antimicrobial Activity | Cytotoxicity Profile |
|---|---|---|
| This compound | High | Moderate |
| Sulfonated derivative | Moderate | Low |
| Hydroxylated derivative | High | High |
Environmental Impact
Research has also focused on the environmental fate of this compound. Studies utilizing Level III fugacity models indicate that this compound partitions into various environmental media (air, water, soil), influencing its bioavailability and potential toxicity to aquatic organisms.
Mechanism of Action
The mechanism of action of methyl 3-phenylpropyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfides
Structural and Functional Analogues
Methyl Propyl Disulfide (CAS 2179-60-4)
- Structure : Contains two sulfur atoms (disulfide bridge) bonded to methyl and propyl groups.
- Properties : Classified as a flammable liquid (GHS Category 3) with eye irritation hazards (GHS Category 2A) .
- Applications : Used as a laboratory chemical and in specialty synthesis.
- Safety : Requires precautions for flammability and eye protection during handling .
Diethyl Sulfide (CAS 352-93-2)
- Structure : Sulfide group bonded to two ethyl groups.
- Properties : Volatile liquid with a strong odor; similar flammability risks as methyl propyl disulfide.
- Applications : Intermediate in organic synthesis and agrochemical production.
- Safety : Requires engineering controls and personal protective equipment (PPE) to mitigate inhalation and dermal exposure risks .
Cinnamyl Derivatives (e.g., Cinnamyl Acetate, Ethyl Cinnamate)
- Structure : Aromatic (cinnamyl) group linked to sulfide or ester functionalities.
- Properties: Generally recognized as safe (GRAS) flavoring agents by EFSA at specified use levels. Cinnamyl acetate is non-irritating at low concentrations but may pose sensitization risks .
- Applications : Widely used in food and fragrance industries.
Comparative Data Table
Role in Coordination Chemistry
This compound serves as a ligand in η⁶-arene Ru(II) complexes, enabling olefin polymerization and catalytic studies. Its phenyl group stabilizes the metal center through π-interactions, while the sulfide moiety modulates electron density . Similar sulfides (e.g., diethyl sulfide) lack aromatic stabilization, limiting their utility in precision catalysis.
Biological Activity
Methyl 3-phenylpropyl sulfide (also referred to as phenyl propyl sulfide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The sulfur atom in the compound is capable of forming bonds with other atoms, leading to the formation of new compounds. This interaction can alter the function and activity of enzymes and proteins, although the precise molecular targets and pathways are still under investigation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, particularly Staphylococcus aureus , where it demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to other compounds tested .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | Not tested |
| Escherichia coli | Not tested |
Case Studies
- Antifungal Activity : A study exploring the antifungal properties of phenyl propyl sulfide indicated its effectiveness against several fungal strains. The compound's mechanism appears to involve disrupting cell membrane integrity, leading to cell lysis.
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed that this compound could induce apoptosis in certain cancer cells, suggesting potential therapeutic applications in oncology .
- Environmental Impact : Research has also examined the environmental fate of this compound. A Level III fugacity model indicated that this compound partitions into different environmental media (air, water, soil), which can influence its bioavailability and toxicity to aquatic organisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring or modifications to the sulfur-containing moiety can significantly impact its antimicrobial efficacy and cytotoxicity profiles .
Table 2: SAR Insights on this compound Derivatives
| Derivative | Antimicrobial Activity | Cytotoxicity Profile |
|---|---|---|
| This compound | High | Moderate |
| Sulfonated derivative | Moderate | Low |
| Hydroxylated derivative | High | High |
Q & A
Basic: What are the established synthetic routes for methyl 3-phenylpropyl sulfide, and how are they optimized for reproducibility?
Methodological Answer:
this compound is typically synthesized via alkylation or ligand preparation protocols. A validated method involves reacting Birch reduction products (e.g., from methyl 3-phenylpropyl sulfoxide precursors) with RuCl₃ in refluxing ethanol, yielding stable organometallic complexes . Key optimization steps include:
- Reagent purity : Ensuring anhydrous conditions for Birch reduction to avoid side reactions.
- Reaction monitoring : Using TLC or GC-MS to track intermediate formation.
- Characterization : Confirm product identity via ¹H/¹³C NMR, COSY/NOE experiments, and X-ray crystallography for structural validation .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, methyl protons in this compound resonate at δ ~2.1 ppm, while aromatic protons appear at δ ~7.3 ppm .
- Mass Spectrometry (ESI-MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves steric effects in coordination complexes (e.g., Ru(II) η⁶-arene complexes) .
- Chromatography : HPLC or GC ensures purity, especially when polymerization side reactions occur (e.g., with styrene in Dimsyl ion reactions) .
Advanced: How do reaction conditions influence the selectivity of this compound in organometallic catalysis?
Methodological Answer:
In Ru(II) complex synthesis, selectivity depends on:
- Temperature : Refluxing ethanol (~78°C) promotes ligand coordination without decomposing the Ru precursor .
- Solvent polarity : Polar solvents stabilize ionic intermediates in Birch reduction.
- Catalyst loading : Excess RuCl₃ may lead to byproducts; stoichiometric ratios are critical .
- Side reactions : Dimsyl ion reactions with styrene yield sulfoxides but require controlled conditions to suppress polymerization .
Advanced: What computational methods (e.g., DFT) are used to model this compound’s reactivity in coordination chemistry?
Methodological Answer:
Density Functional Theory (DFT) studies:
- Geometry optimization : Predicts bond lengths and angles in Ru(II) complexes, validated against X-ray data .
- Electron distribution analysis : Maps frontier molecular orbitals to explain ligand donor-acceptor behavior.
- Reaction pathways : Simulates intermediates in sulfide-to-sulfoxide conversions, identifying transition states .
- Software : Gaussian or ORCA packages are standard, with B3LYP/6-31G* basis sets for accuracy .
Contradiction Analysis: How can researchers resolve discrepancies in reported yields for this compound derivatives?
Methodological Answer:
Discrepancies often arise from:
- Side reactions : Polymerization during styrene addition (e.g., Dimsyl ion initiators) reduces sulfoxide yields. Mitigate by using radical inhibitors .
- Characterization limits : Impurities undetected by NMR may skew yields. Combine multiple techniques (e.g., elemental analysis + MS).
- Protocol variability : Differences in Birch reduction conditions (e.g., ammonia vs. THF) affect intermediate stability . Standardize protocols using peer-reviewed methods.
Experimental Design: How can this compound be integrated into block copolymer synthesis for advanced materials?
Methodological Answer:
While this compound itself isn’t directly used in polymers, methodological insights from analogous sulfur-containing monomers (e.g., 3-phenylpropyl methacrylate) inform strategies:
- RAFT polymerization : Use chain-transfer agents to control molecular weight distribution.
- Self-assembly : Hydrophobic sulfide groups drive micelle or vesicle formation in polar solvents .
- Post-polymerization modification : Thiol-ene "click" chemistry introduces functional groups .
Data Interpretation: How should researchers address gaps in mechanistic studies of this compound’s biological interactions?
Methodological Answer:
- Comparative studies : Contrast with structurally similar sulfides (e.g., methyl 2-phenylpropyl sulfide) to isolate steric/electronic effects.
- Enzyme assays : Test inhibition kinetics (e.g., cytochrome P450) using Michaelis-Menten models.
- Metabolic profiling : LC-MS/MS tracks sulfide metabolites in vitro.
- Literature gaps : Prioritize studies on sulfhydryl reactivity in redox signaling, as seen in supersulfide research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
